molecular formula C19H24N4O2 B6799470 (2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide

(2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide

Cat. No.: B6799470
M. Wt: 340.4 g/mol
InChI Key: TUMNNCFKBQNSCD-DOTOQJQBSA-N
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Description

(2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a tetrahydrotriazolopyridine ring fused to an oxane carboxamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the 4-methylphenyl group. The tetrahydrotriazolopyridine ring is then synthesized and attached to the oxane carboxamide. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new industrial chemicals and materials, contributing to advancements in various sectors.

Mechanism of Action

The mechanism by which (2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites, altering the activity of its targets and producing a biological response.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide: shares similarities with other compounds containing oxane rings and triazolopyridine moieties.

    4-Methoxyphenethylamine: This compound is used in the synthesis of various organic molecules and has applications in medicinal chemistry.

    Phenethylamine derivatives: These compounds are known for their biological activity and are used in the development of pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-7-9-14(10-8-13)17-15(5-4-12-25-17)18(24)21-19-20-16-6-2-3-11-23(16)22-19/h7-10,15,17H,2-6,11-12H2,1H3,(H,21,22,24)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNNCFKBQNSCD-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)C(=O)NC3=NN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@H](CCCO2)C(=O)NC3=NN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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